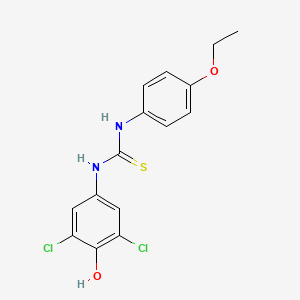![molecular formula C12H9N3OS B4718918 3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B4718918.png)
3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]aniline
Descripción general
Descripción
3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]aniline, also known as TBOA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TBOA is a selective blocker of glutamate transporters, which are responsible for the uptake of glutamate from the synaptic cleft. This compound has been shown to have significant effects on the central nervous system, making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]aniline acts as a selective blocker of glutamate transporters, which are responsible for the uptake of glutamate from the synaptic cleft. By blocking these transporters, 3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]aniline increases the concentration of glutamate in the synaptic cleft, leading to increased activation of glutamate receptors. This increased activation has been shown to have neuroprotective effects in various animal models.
Biochemical and Physiological Effects:
3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to have significant effects on the central nervous system. It has been shown to increase the concentration of glutamate in the synaptic cleft, leading to increased activation of glutamate receptors. This increased activation has been shown to have neuroprotective effects in various animal models. 3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]aniline has also been shown to increase the release of dopamine in the striatum, suggesting that it may have potential use in the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]aniline has several advantages for use in lab experiments. It is a potent and selective blocker of glutamate transporters, making it a useful tool for investigating the role of glutamate transporters in various physiological processes. However, 3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]aniline has limitations as well. It has a short half-life in vivo, which may limit its therapeutic potential. Additionally, 3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to have off-target effects on other transporters, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]aniline. One area of interest is the development of more potent and selective glutamate transporter blockers. Another area of interest is the investigation of the potential use of 3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]aniline in the treatment of various neurological disorders, including epilepsy, depression, and anxiety disorders. Additionally, further research is needed to fully understand the mechanisms of action of 3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]aniline and its effects on the central nervous system.
Aplicaciones Científicas De Investigación
3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]aniline has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and spinal cord injury. 3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]aniline has also been investigated for its potential use in the treatment of epilepsy, depression, and anxiety disorders.
Propiedades
IUPAC Name |
3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-9-4-1-3-8(7-9)11-14-15-12(16-11)10-5-2-6-17-10/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBCYCUHLFBWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-4-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4718846.png)
![2-{[(2-fluorophenyl)acetyl]amino}benzamide](/img/structure/B4718853.png)
![N-[3-(acetylamino)phenyl]-4-phenoxybutanamide](/img/structure/B4718858.png)
![2-[(4-fluorophenyl)amino]-1-phenylethanone hydrobromide](/img/structure/B4718864.png)
![1-[(2-{[(5-methyl-2-thienyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride](/img/structure/B4718867.png)
![2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide](/img/structure/B4718875.png)
![1-[4-(2-fluorophenoxy)butyl]piperidine](/img/structure/B4718884.png)
![N-1,3-benzodioxol-5-yl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4718892.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4718893.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4718899.png)
![ethyl 2-({[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4718905.png)

![6-bromo-2-(4-methylphenyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4718933.png)
![N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4718936.png)